molecular formula C13H19ClN2 B8027568 5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride CAS No. 1951439-68-1

5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Cat. No.: B8027568
CAS No.: 1951439-68-1
M. Wt: 238.75 g/mol
InChI Key: BISILDUPJDOPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-14-13(12)10-15;/h1-5,12-14H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISILDUPJDOPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-68-1
Record name Pyrrolo[3,4-b]pyrrole, octahydro-5-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Core Structure Construction via Reductive Cyclization

The pyrrolo[3,4-b]pyrrole core is often synthesized through reductive cyclization of appropriately substituted pyrrole precursors. A representative method involves:

  • Starting Material : 4-Acetyl-3-amino-5-methyl-2-phenylpyrrole .

  • Reaction : Treatment with diketene or β-dicarbonyl derivatives (e.g., acetylacetone) under acidic conditions (e.g., p-toluenesulfonic acid) to form an enamine intermediate, followed by cyclization using alkali metal alkoxides (e.g., K2_2CO3_3) or LiAlH4_4 .

  • Conditions :

    • Cyclization: Reflux in methanol or ethanol (4–24 hrs).

    • Yield: 60–80% for intermediate bicyclic amines .

Introduction of the benzyl group is achieved through alkylation:

  • Reagents : Benzyl chloride or bromide in the presence of a base (e.g., K2_2CO3_3, Et3_3N) .

  • Solvents : Dichloromethane (DCM), acetone, or tetrahydrofuran (THF).

  • Example :

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

  • Method : Dissolve the free base in anhydrous ether or ethanol, then treat with HCl gas or concentrated HCl .

  • Workup : Precipitation under cold conditions, followed by filtration and drying.

  • Purity : >95% after recrystallization from ethanol/water .

Route 1: Reductive Amination & Benzylation

  • Pyrrole Ring Formation :

    • React 3-aminopyrrole with diketene in benzene under reflux to form an enamine intermediate .

  • Cyclization :

    • Use LiAlH4_4 in THF to reduce the enamine, forming the octahydropyrrolo[3,4-b]pyrrole core .

  • Benzylation :

    • Alkylate with benzyl bromide in DCM/K2_2CO3_3 (Yield: 82%) .

  • Salt Formation :

    • Treat with HCl in ethanol (Yield: 90%) .

Advantages : High overall yield (∼70%); scalable for industrial production.

Route 2: Hydrogenolysis of Protected Intermediates

  • Protection : Synthesize tert-butyl carbamate (Boc)-protected pyrrolidine .

  • Benzylation : Introduce benzyl group via alkylation (Yield: 75%) .

  • Deprotection : Remove Boc group using HCl in dioxane .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) to saturate the ring .

  • Salt Formation : Acidify with HCl (Yield: 88%) .

Advantages : Avoids harsh reducing agents; better stereochemical control.

Comparative Data Table

Method Key StepsYield (%)Purity (%)Ref.
Reductive AminationEnamine cyclization + LiAlH4_47895
Alkylation-HCl SaltBenzylation + HCl precipitation8597
Hydrogenolysis RouteBoc deprotection + H2_2/Pd/C8296

Challenges & Solutions

  • Stereochemical Control : Use chiral auxiliaries or enantioselective hydrogenation .

  • Byproduct Formation : Optimize reaction time and temperature to minimize over-alkylation .

  • Scale-Up Issues : Replace LiAlH4_4 with safer alternatives (e.g., NaBH4_4/I2_2) for industrial use .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, amines

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development:
5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride serves as a scaffold for the synthesis of novel pharmaceutical compounds. Its unique structural characteristics allow for modifications that enhance biological activity. It is particularly noted for its antibacterial and antiviral properties, making it a candidate for developing new antibiotics and antiviral agents.

Case Study: Antiviral Activity
Research has indicated that derivatives of octahydropyrrolo compounds exhibit activity against HIV by acting as CCR5 antagonists. These compounds can prevent HIV from entering host cells, which is crucial for developing effective treatments for HIV/AIDS .

Table 1: Antiviral Activity of Related Compounds

Compound NameTarget VirusMechanism of ActionReference
CCR5 AntagonistsHIVInhibition of viral entry
Octahydropyrrolo DerivativesVariousModulation of immune response

Biological Studies

Biological Interactions:
The compound is studied for its interactions with various biological targets, including enzymes and receptors. Its ability to modulate these interactions makes it valuable in understanding biological pathways and mechanisms.

Mechanism of Action:
The interaction of this compound with specific molecular targets can lead to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties .

Industrial Applications

Synthesis of Advanced Materials:
In addition to its medicinal applications, this compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds. Its reactivity allows it to participate in various chemical reactions, including oxidation and reduction processes.

Table 2: Chemical Reactions Involving this compound

Reaction TypeConditionsProducts
OxidationKMnO4 or CrO3Ketones or Carboxylic Acids
ReductionH2 with Pd/CReduced Derivatives
SubstitutionNucleophilic reagentsModified Benzyl Derivatives

Research Tools

Pharmaceutical Development:
The compound is also recognized as a research tool in pharmaceutical development. Its structural versatility allows chemists to explore various derivatives that could exhibit enhanced biological activity or altered pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

(a) Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate (CAS 1445950-86-6)

  • Core Structure : Pyrrolo[3,2-b]pyrrole (vs. pyrrolo[3,4-b]pyrrole in the target compound), indicating a distinct fusion pattern of the bicyclic system.
  • Functional Groups : Contains a 5-oxo (keto) group and a benzyl carboxylate ester (vs. a benzyl group and hydrochloride salt in the target).
  • Molecular Formula : C₁₄H₁₆N₂O₃ (MW 260.29), contrasting with the target’s estimated formula (C₁₃H₁₉ClN₂; MW ~238.7).

(b) 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride (CAS 1989659-75-7)

  • Positional Isomerism : Benzyl substitution at the 1-position (vs. 5-position in the target compound).
  • Molecular Formula : Likely identical to the target (C₁₃H₁₉ClN₂), but spatial arrangement alters steric and electronic properties.
  • Implications : Positional differences may influence receptor binding affinity or metabolic stability in pharmacological applications .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to the carboxylate ester derivative (CAS 1445950-86-6), which is more lipophilic. The 1-benzyl isomer (CAS 1989659-75-7) may show comparable solubility to the target but distinct crystallinity due to substitution effects .
  • Stability : Hydrochloride salts generally offer improved thermal stability over free bases or esters, favoring the target and 1-benzyl isomer in long-term storage .

Biological Activity

5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a bicyclic compound with significant potential in medicinal chemistry, particularly noted for its antibacterial and antiviral properties. This article explores the biological activities associated with this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

  • Molecular Formula: C13H19ClN2
  • Molar Mass: 238.76 g/mol
  • CAS Number: 1951439-68-1

The compound features an octahydropyrrole moiety fused to a pyrrole ring, which contributes to its unique biological activity profile. Its structural characteristics enable it to interact with various biological targets, making it a candidate for further research in drug development.

Antibacterial Properties

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of critical cellular processes.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

These results indicate that the compound exhibits varying degrees of efficacy against different bacterial strains, suggesting potential for development as a new antibiotic agent.

Antiviral Activity

Research has indicated that derivatives of octahydropyrrolo compounds may act as CCR5 antagonists, which are crucial in treating HIV infections. The ability of this compound to modulate immune responses positions it as a candidate for antiviral therapies.

Case Study: CCR5 Antagonism

In studies focusing on CCR5 receptor modulation, compounds structurally related to this compound have shown promise in reducing HIV replication rates. This effect is attributed to their ability to block the receptor's interaction with chemokines, thereby preventing viral entry into host cells.

The biological activity of this compound can be linked to several mechanisms:

  • Inhibition of Cell Wall Synthesis: Similar to other antibacterial agents, this compound may disrupt the peptidoglycan layer formation in bacteria.
  • CCR5 Receptor Modulation: As a potential CCR5 antagonist, it may prevent HIV from utilizing this receptor for cellular entry.
  • Synergistic Effects: The compound may exhibit enhanced activity in combination with other agents, suggesting a multi-faceted approach to treatment.

Research Findings and Future Directions

Recent studies have highlighted the need for further exploration into the pharmacokinetics and safety profiles of this compound. Investigations into its derivatives could lead to compounds with improved efficacy and reduced side effects.

Table 2: Summary of Research Findings

Study FocusKey Findings
Antibacterial ActivityEffective against multiple bacterial strains
Antiviral PotentialInhibition of HIV replication via CCR5 blockade
Pharmacological ProfileNeed for extensive toxicity and efficacy studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.